molecular formula C21H19ClN2O B14986357 3-chloro-N-(4-ethylbenzyl)-N-(pyridin-2-yl)benzamide

3-chloro-N-(4-ethylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B14986357
M. Wt: 350.8 g/mol
InChI Key: GVAAEIJZKATTKO-UHFFFAOYSA-N
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Description

3-Chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethylphenyl group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-ethylbenzylamine and 2-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-Chloro-N-(pyridin-2-yl)benzamide: Lacks the ethylphenyl group, which may influence its solubility and interaction with biological targets.

    N-[(4-ethylphenyl)methyl]benzamide: Lacks both the chloro and pyridinyl groups, resulting in different chemical and biological properties.

Uniqueness

The presence of the chloro, ethylphenyl, and pyridinyl groups in 3-chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide imparts unique chemical and biological properties to the compound. These functional groups can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H19ClN2O

Molecular Weight

350.8 g/mol

IUPAC Name

3-chloro-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19ClN2O/c1-2-16-9-11-17(12-10-16)15-24(20-8-3-4-13-23-20)21(25)18-6-5-7-19(22)14-18/h3-14H,2,15H2,1H3

InChI Key

GVAAEIJZKATTKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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